Candesartan Acyl-Glucuronide is a significant metabolite of Candesartan, an angiotensin II receptor blocker utilized primarily for treating hypertension and heart failure. This compound is formed through the conjugation of Candesartan with glucuronic acid, a process that enhances its solubility and facilitates excretion. The compound is classified under the category of acyl glucuronides, which are known for their role in drug metabolism and pharmacokinetics.
Candesartan Acyl-Glucuronide is synthesized in the liver through the action of UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to various substrates, including drugs and their metabolites. This metabolic pathway is crucial for the detoxification and elimination of xenobiotics from the body.
Candesartan Acyl-Glucuronide falls under the classification of pharmacologically active metabolites. It is specifically categorized as an acyl glucuronide, which is a type of conjugate formed between a carboxylic acid and glucuronic acid.
The synthesis of Candesartan Acyl-Glucuronide can be achieved through enzymatic methods, leveraging the natural metabolic pathways in biological systems. One notable method involves using liver microsomes or recombinant UDP-glucuronosyltransferase enzymes to facilitate the conjugation reaction.
Candesartan Acyl-Glucuronide has a complex molecular structure characterized by its glucuronic acid moiety attached to the Candesartan molecule. The molecular formula can be represented as , indicating the presence of multiple functional groups that contribute to its pharmacological properties.
Candesartan Acyl-Glucuronide primarily undergoes hydrolysis reactions in biological systems, where it can revert to Candesartan and glucuronic acid. This reaction is catalyzed by esterases present in various tissues.
The mechanism by which Candesartan Acyl-Glucuronide exerts its effects involves its interaction with angiotensin II receptors. Although it is primarily a metabolite, it retains some pharmacological activity similar to that of Candesartan.
Candesartan Acyl-Glucuronide serves several important roles in scientific research:
Candesartan acyl-β-D-glucuronide (CAS No. 180603-77-4) is the dominant phase II metabolite of candesartan, formed via uridine diphosphoglucuronosyltransferase (UGT)-mediated conjugation. Its molecular formula is C₃₀H₂₈N₆O₉, with a molecular weight of 616.58 g/mol [8]. Structurally, it consists of candesartan (an angiotensin II receptor antagonist with tetrazole and benzimidazole moieties) covalently linked via an ester bond between the carboxylic acid group of candesartan and the anomeric C1 hydroxyl of glucuronic acid [4] [7]. The glucuronic acid unit adopts a pyranose ring conformation with specific stereochemistry (β-configuration at the anomeric center), denoted as (2S,3S,4S,5R,6S)-6-((1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid [4] [8].
Table 1: Molecular Characteristics of Candesartan Acyl-Glucuronide
Property | Value |
---|---|
CAS Number | 180603-77-4 |
Molecular Formula | C₃₀H₂₈N₆O₉ |
Molecular Weight | 616.58 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-6-((1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid |
Key Functional Groups | Tetrazole, benzimidazole, β-glucuronide ester, carboxylic acid |
Bioactivation Site | Carboxylic acid of candesartan conjugated to glucuronic acid C1 hydroxyl |
Candesartan's tetrazole ring presents two potential nitrogen sites (N1 vs. N2) for glucuronidation, but human UGTs exhibit strong regioselectivity. UGT1A3 exclusively conjugates the tetrazole-N2 position, forming the predominant N-glucuronide isomer. In contrast, UGT2B7 catalyzes both N-glucuronidation (tetrazole-N2) and O-glucuronidation (acyl glucuronide formation at the carboxylic acid) [1] [7]. This regiochemical divergence generates distinct isomeric metabolites: the pharmacologically relevant acyl glucuronide (ester-linked) and the tetrazole-N2-glucuronide (amide-linked). The acyl glucuronide is inherently more reactive due to the ester bond's susceptibility to nucleophilic attack and rearrangement [1] [3] [7].
Table 2: Glucuronidation Pathways of Candesartan
UGT Enzyme | Conjugation Site | Type of Glucuronide | Regioselectivity |
---|---|---|---|
UGT1A3 | Tetrazole N2 nitrogen | N-glucuronide | Exclusive for tetrazole-N2 |
UGT2B7 | Tetrazole N2 nitrogen | N-glucuronide | Predominant for tetrazole-N2 |
UGT2B7 | Benzimidazole carboxyl | O-acyl glucuronide | Minor pathway |
UGT1A7-1A10 | Benzimidazole carboxyl | O-acyl glucuronide | Primary acyl glucuronide formation |
Candesartan acyl glucuronide exhibits complex degradation kinetics driven by three competing pathways: hydrolytic cleavage, acyl migration, and internal rearrangement. Hydrolysis reverses conjugation, regenerating candesartan and free glucuronic acid. Acyl migration involves intramolecular transesterification, where the candesartan acyl group migrates from the anomeric C1 oxygen of glucuronic acid to the C2, C3, or C4 secondary hydroxyl groups, forming positional isomers (2-, 3-, and 4-O-acyl glucuronides) [3] [6]. These isomers are pharmacologically inactive and exhibit increased electrophilicity compared to the 1-β-O-acyl glucuronide [6].
Degradation kinetics are typically monitored via NMR or LC-MS. The half-life (t₁/₂) of the parent 1-β-O-acyl glucuronide is a critical stability metric, determined by tracking the disappearance of its characteristic anomeric proton signal (NMR) or chromatographic peak (LC-MS). Under physiological conditions (pH 7.4, 37°C), acyl glucuronides of candesartan and related sartans (losartan, zolarsartan) display moderate instability, with migration half-lives ranging from approximately 0.5 to 5 hours, positioning them as moderately reactive relative to other drugs [6]. Migration follows pseudo-first-order kinetics and is highly pH-dependent, accelerating under neutral and alkaline conditions [3] [6].
Innovative high-throughput stability assays using ¹⁸O-labeled water have been developed. These leverage the fact that migrated isomers undergo faster hydrolysis in H₂¹⁸O, incorporating ¹⁸O into the regenerated carboxylic acid of candesartan. The rate of ¹⁸O incorporation correlates directly with the intrinsic migration tendency of the acyl glucuronide, enabling rapid ranking without extensive chromatographic method development [9].
Table 3: Degradation Pathways and Kinetics of Candesartan Acyl Glucuronide
Degradation Pathway | Mechanism | Key Features | Kinetics (t₁/₂) | Monitoring Methods |
---|---|---|---|---|
Hydrolysis | Ester cleavage → Candesartan + Glucuronic Acid | Regenerates parent drug; pH-dependent (faster in alkali) | Hours | NMR (anomeric signal loss), LC-MS |
Acyl Migration | Intramolecular transesterification → 2/3/4-O-acyl glucuronide isomers | Forms electrophilic isomers; irreversible at C4; pH-dependent (max at pH 7-8) | 0.5-5 hours (physiol.) | NMR (isomer signals), LC-MS |
Internal Rearrangement | Decarboxylation or ring formation (lactones) | Minor pathway under physiological conditions | Slow | NMR, MS/MS |
The chemical instability of candesartan acyl glucuronide underpins its biological reactivity. Migrated isomers (2-, 3-, and 4-O-acyl glucuronides) possess exposed aldehyde groups (from the open-chain form of glucuronic acid) and retain an electrophilic carbonyl carbon. This enables two primary covalent modification mechanisms:
These reactions lead to the formation of covalent drug-protein adducts. Serum albumin is a predominant target due to its abundance and long half-life, but adducts have also been identified with tubulin, dipeptidyl peptidase IV (DPP-IV), and UGT enzymes themselves in vitro [3]. The extent of adduct formation correlates with the acyl migration rate: isomers generated faster (shorter migration t₁/₂) generally exhibit higher adduct formation potential [3] [6].
While all humans taking candesartan form some level of covalent protein adducts via its acyl glucuronide, this is typically benign. However, in vitro evidence suggests a potential link between sustained high adduct burden and immune-mediated toxicity, though conclusive in vivo evidence for candesartan specifically remains limited [3]. The inherent reactivity necessitates careful assessment during drug development using assays measuring adduct formation with model proteins (e.g., human serum albumin) or evaluating migration kinetics via NMR or ¹⁸O-incorporation [6] [9].
Table 4: Protein Targets and Consequences of Candesartan Acyl Glucuronide Adduct Formation
Protein Target | Binding Mechanism | Functional Consequence (in vitro) | Detection Methods |
---|---|---|---|
Serum Albumin | Transacylation (Lys, Ser) | Alters drug binding capacity; potential neoantigen | LC-MS/MS, Immunoassays |
Tubulin | Transacylation/Glycation | Disruption of microtubule dynamics | Radiolabeling, Immunoblotting |
Dipeptidyl Peptidase IV (DPP-IV) | Transacylation | Potential enzyme inhibition | Activity assays, MS adduct mapping |
UGT Enzymes | Transacylation | Potential auto-inhibition of glucuronidation activity | Activity assays, MS adduct mapping |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0